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Compound of Interest

Compound Name:
2-(Methylsulfonamido)benzoic

Acid

Cat. No.: B063336 Get Quote

Spectroscopic Data for 2-
(Methylsulfonamido)benzoic Acid: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylsulfonamido)benzoic Acid (CAS Number: 162787-61-3). Due to the limited

availability of published experimental spectra for this specific compound, this guide presents a

combination of expected and representative data based on the analysis of its constituent

functional groups and comparison with closely related molecules. The information herein is

intended to support research, drug development, and quality control activities.

Chemical Structure and Functional Groups
2-(Methylsulfonamido)benzoic Acid is an organic compound featuring a benzoic acid core

substituted with a methylsulfonamido group at the ortho position. The key functional groups that

give rise to its characteristic spectroscopic signals are the carboxylic acid, the sulfonamide, the

aromatic ring, and the methyl group.

Figure 1: Chemical structure of 2-(Methylsulfonamido)benzoic Acid.
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Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 2-
(Methylsulfonamido)benzoic Acid.

Table 1: ¹H NMR Spectroscopic Data (Expected)
Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 Singlet (broad) 1H -COOH

~9.5 Singlet (broad) 1H -SO₂NH-

7.9 - 8.1 Multiplet 1H Ar-H

7.6 - 7.8 Multiplet 2H Ar-H

7.2 - 7.4 Multiplet 1H Ar-H

~3.0 Singlet 3H -SO₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (Expected)
Solvent: DMSO-d₆, 100 MHz
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Chemical Shift (δ, ppm) Assignment

~168 -COOH

~140 Ar-C (quaternary)

~134 Ar-C (quaternary)

~132 Ar-CH

~130 Ar-CH

~125 Ar-CH

~120 Ar-CH

~40 -SO₂CH₃

Table 3: FT-IR Spectroscopic Data (Expected)
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3250 Medium N-H stretch (Sulfonamide)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1475 Medium C=C stretch (Aromatic)

~1340 Strong
Asymmetric SO₂ stretch

(Sulfonamide)

~1160 Strong
Symmetric SO₂ stretch

(Sulfonamide)

Table 4: Mass Spectrometry Data (Expected)
Ionization Mode: Electrospray Ionization (ESI) Negative
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m/z Interpretation

214.0 [M-H]⁻

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

Approximately 10-20 mg of 2-(Methylsulfonamido)benzoic Acid is dissolved in 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 16 ppm

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H

and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2-(Methylsulfonamido)benzoic Acid is ground with 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

The mixture is then compressed in a pellet press under high pressure to form a transparent

or semi-transparent pellet.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the empty sample compartment is recorded prior to sample

analysis.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an

Electrospray Ionization (ESI) source.

Sample Preparation:

A dilute solution of 2-(Methylsulfonamido)benzoic Acid is prepared in a mixture of

acetonitrile and water (1:1 v/v) with 0.1% formic acid.

Data Acquisition (Negative Ion Mode):

Ionization Mode: Electrospray Ionization (ESI), Negative.

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: m/z 50 - 500

Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

logical relationship for interpreting the resulting data.
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Spectroscopic Analysis Workflow

Sample of 2-(Methylsulfonamido)benzoic Acid
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Combined Spectral Analysis and
Structure Elucidation
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Caption: Experimental workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b063336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation Logic

1H NMR Data
(Chemical Shifts, Multiplicity, Integration)
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for 2-
(Methylsulfonamido)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063336#spectroscopic-data-nmr-ir-mass-spec-for-2-
methylsulfonamido-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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